molecular formula C18H19N3O3 B11020072 4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide

4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide

Cat. No.: B11020072
M. Wt: 325.4 g/mol
InChI Key: FONKXGIUGFRJEO-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide is a compound known for its role as a histone deacetylase (HDAC) inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide typically involves the acetylation of aniline derivatives. The process may include the following steps:

    Acetylation of Aniline: Aniline is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetylaniline.

    Coupling Reaction: N-acetylaniline is then coupled with 4-(acetylamino)benzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale acetylation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced acetyl groups.

    Substitution: Compounds with substituted functional groups replacing the acetyl groups.

Scientific Research Applications

4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound induces hyperacetylation of histone proteins, leading to changes in chromatin structure and gene expression. This can result in the activation of tumor suppressor genes and the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-acetyldinaline: Another HDAC inhibitor with similar acetylation properties.

    Trichostatin A: A well-known HDAC inhibitor with a different chemical structure but similar biological activity.

    Vorinostat: An HDAC inhibitor used in cancer therapy with a distinct molecular structure.

Uniqueness

4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide is unique due to its specific acetylation pattern and its ability to selectively inhibit certain HDAC isoforms. This selectivity can lead to fewer side effects and more targeted therapeutic effects compared to other HDAC inhibitors .

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

4-acetamido-N-[4-[acetyl(methyl)amino]phenyl]benzamide

InChI

InChI=1S/C18H19N3O3/c1-12(22)19-15-6-4-14(5-7-15)18(24)20-16-8-10-17(11-9-16)21(3)13(2)23/h4-11H,1-3H3,(H,19,22)(H,20,24)

InChI Key

FONKXGIUGFRJEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C

Origin of Product

United States

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